molecular formula C13H22N4O5S B563833 ラニチジン N,S-ジオキシド CAS No. 1185237-42-6

ラニチジン N,S-ジオキシド

カタログ番号: B563833
CAS番号: 1185237-42-6
分子量: 346.402
InChIキー: LUDYETSZJZHPPA-MDWZMJQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ranitidine N,S-Dioxide is a derivative of ranitidine, a well-known histamine H2 receptor antagonist used to reduce stomach acid production This compound is characterized by the presence of both nitrogen and sulfur dioxide groups, which contribute to its unique chemical properties

科学的研究の応用

Chemical Properties and Stability

Ranitidine N,S-Dioxide has a molecular formula of C13_{13}H22_{22}N4_4O5_5S and is characterized by its unique structural features that contribute to its pharmacological properties. Stability studies indicate that the compound can undergo various degradation pathways under specific conditions, which is essential for understanding its formulation and storage requirements .

Pharmacological Applications

  • Gastrointestinal Disorders :
    • Ranitidine N,S-Dioxide, like its parent compound, is effective in managing conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. It works by inhibiting gastric acid secretion, thereby alleviating symptoms associated with these disorders .
  • Analytical Methods :
    • Several analytical techniques have been developed to quantify Ranitidine N,S-Dioxide in pharmaceutical formulations. High-performance liquid chromatography (HPLC) methods have shown promise in separating Ranitidine from its related compounds, including Ranitidine S-Oxide, which is crucial for ensuring dosage accuracy in therapeutic applications .

Case Studies and Clinical Trials

  • A comparative study demonstrated that Ranitidine N,S-Dioxide exhibits similar efficacy to other H2-receptor antagonists in treating acute duodenal ulcers. Patients receiving Ranitidine showed a high rate of ulcer healing, indicating its effectiveness in clinical settings .

Stability Studies

  • Research on the stability of injectable solutions containing Ranitidine N,S-Dioxide has highlighted its compatibility with various intravenous mixtures, which is vital for clinical applications where intravenous administration is required .

Analytical Techniques

TechniqueDescriptionApplication Area
High-Performance Liquid Chromatography (HPLC)Used for quantifying Ranitidine N,S-Dioxide in plasma and urine samples.Pharmacokinetics and therapeutic monitoring
SpectrophotometryKinetic methods developed for direct analysis of pharmaceutical preparations.Quality control in pharmaceutical formulations
Supercritical Fluid Chromatography (SFC)Analyzes drugs and their metabolites isolated from biological fluids.Drug metabolism studies

作用機序

Target of Action

Ranitidine N,S-Dioxide, commonly known as Ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid .

Mode of Action

Ranitidine acts as a competitive, reversible inhibitor of the histamine H2 receptors . By blocking these receptors, Ranitidine decreases the amount of acid released by the cells of the stomach . This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by Ranitidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Ranitidine prevents the normal response to histamine, which is a potent stimulator of gastric acid secretion . This leads to a decrease in gastric acid secretion and volume, thereby reducing the concentration of hydrogen ions in the stomach .

Pharmacokinetics

Ranitidine exhibits a bioavailability of approximately 50% after oral administration due to presystemic hepatic metabolism . It binds to plasma proteins at approximately 15% . The apparent volume of distribution is greater than body volume, indicating that Ranitidine penetrates tissues well . It penetrates very poorly into the cerebrospinal fluid but is concentrated into breast milk . The elimination half-life of Ranitidine is almost 2 hours, and it is somewhat longer after oral administration . Plasma clearance is approximately 600 ml/min, most of which is renal clearance .

Result of Action

The action of Ranitidine leads to a decrease in gastric acid secretion, which helps to prevent and treat gastric-acid associated conditions, including ulcers . It has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions .

Action Environment

The action of Ranitidine can be influenced by various environmental factors. For instance, concurrent administration of antacids can reduce its absorption . Renal disease can cause an increase in Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can cause an increase in the bioavailability of Ranitidine and some reduction in clearance . In the elderly, there is a reduction in clearance and prolongation of the elimination half-life but little effect on bioavailability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ranitidine N,S-Dioxide typically involves the oxidation of ranitidine. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the sulfoxide group. The reaction conditions often include a controlled temperature and pH to ensure the selective oxidation of the sulfur atom without affecting other functional groups in the molecule.

Industrial Production Methods: Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.

化学反応の分析

Types of Reactions: Ranitidine N,S-Dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert the sulfoxide group back to the sulfide form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Ranitidine or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

    Ranitidine: The parent compound, primarily used as an H2 receptor antagonist.

    Famotidine: Another H2 receptor antagonist with a different chemical structure.

    Cimetidine: An older H2 receptor antagonist with a similar mechanism of action.

Uniqueness: Ranitidine N,S-Dioxide is unique due to the presence of both nitrogen and sulfur dioxide groups, which may confer distinct chemical and biological properties. Its enhanced stability and potential for selective interactions with biological targets make it a valuable compound for research and development.

生物活性

Ranitidine N,S-Dioxide is a metabolite of ranitidine, a widely used histamine H2 receptor antagonist. Understanding its biological activity is crucial, especially in light of recent concerns regarding the safety and efficacy of ranitidine and its derivatives. This article explores the pharmacological properties, potential health impacts, and relevant case studies associated with Ranitidine N,S-Dioxide.

Pharmacological Properties

Mechanism of Action

Ranitidine acts primarily as a competitive and reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Metabolism and Excretion

Ranitidine is metabolized in the liver and by gut microflora, yielding several metabolites, including Ranitidine N,S-Dioxide. The excretion of ranitidine and its metabolites occurs mainly through urine, with approximately 4% of the administered dose being excreted as Ranitidine N,S-Dioxide .

Biological Activity of Ranitidine N,S-Dioxide

Receptor Binding Affinity

Research indicates that Ranitidine N,S-Dioxide possesses weak H2-receptor blocking activity. It has been shown to have a significantly lower affinity for H2 receptors compared to its parent compound, ranitidine . This reduced activity suggests that while it may contribute to the overall pharmacological effects of ranitidine, it is not the primary active component.

Potential Health Implications

Recent studies have raised concerns about the association between ranitidine use and various health risks, including gastrointestinal cancers. A notable study indicated an increased risk of pancreatic cancer among users of ranitidine, although this association was not universally supported across all research . The formation of nitroso compounds, including N-nitrosodimethylamine (NDMA), during the metabolism of ranitidine has also been linked to potential carcinogenic effects .

Table 1: Summary of Key Studies on Ranitidine N,S-Dioxide

Study ReferenceFocusFindings
Cancer RiskIncreased risk of pancreatic cancer associated with ranitidine use; however, statistical significance varied.
NDMA FormationNDMA formed from ranitidine under certain conditions; implications for carcinogenicity discussed.
Gastric Flora ImpactRanitidine treatment altered gastric bacterial flora; implications for nitrosamine production explored.

Detailed Findings

  • Cancer Risk Analysis : A population-based analysis indicated that users of ranitidine had a statistically significant increased risk for certain cancers, although results were inconsistent across different studies .
  • Nitroso Compound Formation : The formation of NDMA during the metabolism of ranitidine has been documented under specific conditions, raising concerns about its potential mutagenic properties .
  • Impact on Gastric Flora : Long-term use of ranitidine was shown to alter gastric bacterial counts significantly. This alteration may contribute to increased nitrosamine levels in gastric juice, suggesting a mechanism by which ranitidine could influence cancer risk through microbial interactions .

特性

IUPAC Name

N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDYETSZJZHPPA-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670101
Record name N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185237-42-6
Record name N,N-Dimethyl{5-[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethanesulfinyl)methyl]furan-2-yl}methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。